Product packaging for Trimethoxy(3,3,3-trifluoropropyl)silane(Cat. No.:CAS No. 429-60-7)

Trimethoxy(3,3,3-trifluoropropyl)silane

Cat. No.: B1583756
CAS No.: 429-60-7
M. Wt: 218.25 g/mol
InChI Key: JLGNHOJUQFHYEZ-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Groups in Material Design

The incorporation of fluorinated organic groups, such as the 3,3,3-trifluoropropyl group, into a material's structure can dramatically alter its characteristics. Fluorine's high electronegativity and the strength of the carbon-fluorine bond impart exceptional properties, including high thermal stability, chemical inertness, and low surface energy. This low surface energy is responsible for the hydrophobic (water-repellent) and oleophobic (oil-repellent) properties of many fluorinated materials. These characteristics are highly sought after for applications such as self-cleaning surfaces, anti-fouling coatings, and low-friction interfaces.

Overview of Silane (B1218182) Chemistry in Hybrid Material Synthesis

Silane chemistry is fundamental to the creation of hybrid materials, acting as a molecular bridge between inorganic and organic components. Silanes, particularly alkoxysilanes like Trimethoxy(3,3,3-trifluoropropyl)silane, can form strong, covalent bonds with the surfaces of inorganic materials such as glass, metals, and ceramics through their hydrolyzable alkoxy groups. thegundcompany.com The organic part of the silane molecule can then interact or react with a polymer matrix. This dual reactivity allows for the effective coupling of dissimilar materials, leading to composites with improved adhesion, mechanical strength, and durability. researchgate.net The sol-gel process, which involves the hydrolysis and condensation of silane precursors, is a common method for creating these hybrid materials, allowing for the formation of stable, cross-linked networks. fishersci.ca

Specific Research Focus on this compound in Academic Contexts

This compound, with its trifluoropropyl group and trimethoxysilyl functionality, is a prime example of an organofluorosilane that has garnered significant academic interest. Research has focused on leveraging its unique properties for a variety of applications. Studies have explored its use in creating superhydrophobic surfaces, where the low surface energy of the fluorinated group is combined with surface texturing to achieve extreme water repellency. researchgate.net In the realm of polymer composites, it is investigated as a coupling agent to enhance the interfacial adhesion between reinforcing fillers (like glass or natural fibers) and polymer matrices, leading to materials with improved mechanical performance. thegundcompany.com Furthermore, its role as a monomer in the synthesis of fluorosilicone polymers, which are known for their thermal stability and chemical resistance, is another active area of research. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13F3O3Si B1583756 Trimethoxy(3,3,3-trifluoropropyl)silane CAS No. 429-60-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethoxy(3,3,3-trifluoropropyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H13F3O3Si/c1-10-13(11-2,12-3)5-4-6(7,8)9/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGNHOJUQFHYEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCC(F)(F)F)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13F3O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

157287-40-6
Record name Silane, trimethoxy(3,3,3-trifluoropropyl)-, homopolymer
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DSSTOX Substance ID

DTXSID2059984
Record name Silane, trimethoxy(3,3,3-trifluoropropyl)-
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Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

429-60-7
Record name (3,3,3-Trifluoropropyl)trimethoxysilane
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Silane, trimethoxy(3,3,3-trifluoropropyl)-
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Record name Silane, trimethoxy(3,3,3-trifluoropropyl)-
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Record name Silane, trimethoxy(3,3,3-trifluoropropyl)-
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Record name Trimethoxy(3,3,3-trifluoropropyl)silane
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Synthetic Methodologies and Reaction Mechanisms of Trimethoxy 3,3,3 Trifluoropropyl Silane

Sol-Gel Chemistry of Trimethoxy(3,3,3-trifluoropropyl)silane

General Sol-Gel Reaction: n R–Si(OR')₃ + 1.5n H₂O --(H⁺ or OH⁻)--> [R–SiO₁.₅]n + 3n R'OH

Hydrolysis Pathways of this compound

Hydrolysis is the initial and rate-determining step in the sol-gel process. It involves the replacement of the methoxy (B1213986) groups (-OCH₃) on the silicon atom with hydroxyl groups (-OH) through reaction with water. This reaction can proceed stepwise, forming partially and fully hydrolyzed species such as (3,3,3-trifluoropropyl)dimethoxyhydroxysilane, (3,3,3-trifluoropropyl)methoxydihydroxysilane, and (3,3,3-trifluoropropyl)silanetriol.

Hydrolysis Reaction Steps:

CF₃(CH₂)₂Si(OCH₃)₃ + H₂O ⇌ CF₃(CH₂)₂Si(OCH₃)₂(OH) + CH₃OH

CF₃(CH₂)₂Si(OCH₃)₂(OH) + H₂O ⇌ CF₃(CH₂)₂Si(OCH₃)(OH)₂ + CH₃OH

CF₃(CH₂)₂Si(OCH₃)(OH)₂ + H₂O ⇌ CF₃(CH₂)₂Si(OH)₃ + CH₃OH

The rate of hydrolysis for alkoxysilanes is significantly influenced by the pH of the reaction medium. csic.esgelest.com Both acidic and basic conditions catalyze the reaction, while the rate is slowest at a neutral pH of approximately 7. researchgate.net

Under acidic conditions (low pH), the reaction is initiated by the protonation of an alkoxy group, making it a better leaving group. This facilitates nucleophilic attack by water on the silicon atom. gelest.com Studies on various alkoxysilanes confirm that hydrolysis is promoted at low pH, leading to the efficient formation of silanol (B1196071) (Si-OH) groups. researchgate.net For instance, the hydrolysis of propyltrimethoxysilane is effectively catalyzed by HCl. gelest.com During the hydrolysis of silanes like 3-chloropropyltrimethoxysilane, the pH of the mixture naturally decreases as the reaction progresses due to the formation of the weakly acidic silanetriol product. researchgate.net To maintain a consistent reaction rate, the initial pH is often adjusted to a slightly acidic value, typically between 4.5 and 6.0, using acids like HCl or acetic acid. ajrconline.orgresearchgate.netmdpi.com

Under basic conditions (high pH), the reaction proceeds via the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom. This mechanism is generally faster than the acid-catalyzed pathway. gelest.comresearchgate.net Research on similar silanes shows that hydrolysis in strongly alkaline solutions is rapid. researchgate.net

The table below summarizes the effect of pH on the hydrolysis of alkoxysilanes, a behavior directly applicable to this compound.

pH ConditionCatalystRelative RatePredominant Mechanism
Acidic (pH < 7) H⁺FastElectrophilic attack on oxygen, followed by nucleophilic attack by water on silicon.
Neutral (pH ≈ 7) NoneSlowestUncatalyzed reaction with water.
Basic (pH > 7) OH⁻FastestNucleophilic attack by hydroxide ion on silicon.

This is an interactive data table based on established principles of silane (B1218182) chemistry. gelest.comresearchgate.netresearchgate.net

This compound is hydrophobic and insoluble in water. innospk.com Therefore, its hydrolysis is typically carried out in a mixture of water and a co-solvent, such as ethanol (B145695), to create a homogeneous reaction medium. ajrconline.org The water required for the reaction can be introduced directly or as part of an aqueous solution of the catalyst (e.g., dilute HCl). ajrconline.org

The initial reaction mixture is often a two-phase system. As hydrolysis proceeds, methanol (B129727) is produced, which can act as a homogenizing agent, eventually leading to a single-phase solution. However, as subsequent condensation reactions form larger oligomeric and polymeric species, their solubility may decrease, leading to phase separation where the newly formed polysiloxane separates from the solution. gelest.com This phenomenon is observed during the acid-catalyzed hydrolysis of propyltrimethoxysilane, where the solution becomes hazy over time, indicating the formation of a separate phase. gelest.com

Condensation Pathways of this compound

Following hydrolysis, the resulting silanol groups are highly reactive and undergo condensation reactions to form siloxane bonds (Si-O-Si), releasing water or alcohol as a byproduct. These reactions build the inorganic polymer backbone of the sol-gel network. Condensation can occur between two silanols (water-producing) or between a silanol and an unhydrolyzed methoxy group (alcohol-producing).

Condensation Reactions:

(Si-OH) + (HO-Si) → Si-O-Si + H₂O

(Si-OH) + (CH₃O-Si) → Si-O-Si + CH₃OH

Similar to hydrolysis, condensation rates are highly dependent on pH. csic.es However, the pH that maximizes the condensation rate is different from that which maximizes the hydrolysis rate. The isoelectric point of silica (B1680970), where the condensation rate is at a minimum, is typically between pH 2 and 4.

Acid Catalysis: Under acidic conditions (pH < 4), the condensation reaction is generally slower than hydrolysis. researchgate.net This condition favors the formation of linear or randomly branched polymers with an open structure, as condensation tends to occur between terminal silanol groups on different oligomers. gelest.com This pathway allows for the formation of stable silanol-rich oligomers before extensive cross-linking occurs. gelest.com

Base Catalysis: Under basic conditions (pH > 4), condensation is significantly accelerated and tends to be faster than hydrolysis. gelest.comresearchgate.net This leads to the formation of more compact, highly cross-linked, and particle-like structures. The mechanism favors condensation at the most substituted silicon atoms within an oligomer, leading to dense, spherical particles. gelest.com Studies on other trimethoxysilanes show that under strongly alkaline conditions, condensation on surfaces is much faster. researchgate.net

The table below outlines the influence of catalysis on the condensation process and resulting structures.

Catalyst TypepH RangeRelative Condensation RateResulting Structure
Acidic < 4Slower than hydrolysisLinear or loosely cross-linked polymers
Basic > 4FastHighly cross-linked, dense particles (colloidal)

This interactive data table is based on general sol-gel chemistry principles. osti.govgelest.comresearchgate.net

The nature of the non-hydrolyzable organic group—in this case, the 3,3,3-trifluoropropyl group—has a profound impact on the condensation pathway due to steric and electronic effects. osti.govcsic.es

Steric Effects: The 3,3,3-trifluoropropyl group is sterically bulky. This bulkiness can hinder the close approach of reacting silanol groups, thereby slowing down the condensation rate compared to silanes with smaller organic groups like methyl or vinyl. The steric hindrance can prevent the complete condensation of all silanol groups, resulting in a polymer network with a higher residual silanol content. This effect can also influence the geometry of the resulting polymer, potentially favoring the formation of soluble oligomers or less densely cross-linked gels over highly condensed networks. osti.gov

Electronic Effects: The 3,3,3-trifluoropropyl group is strongly electron-withdrawing due to the high electronegativity of the three fluorine atoms. This inductive effect (-I effect) is transmitted through the propyl chain to the silicon atom. An electron-deficient silicon atom is more susceptible to nucleophilic attack, which can influence both hydrolysis and condensation rates. The electron-withdrawing nature of the trifluoropropyl group makes the corresponding silanols (CF₃(CH₂)₂Si(OH)₃) more acidic than alkylsilanetriols. This increased acidity can affect the pH of the reaction medium and the reactivity of the silanol groups in condensation reactions. researchgate.net The combination of these effects determines the final structure and properties of the resulting fluorinated polysilsesquioxane material. osti.govncsu.edu

Kinetics of Sol-Gel Reactions of this compound

The sol-gel kinetics of this compound (abbreviated as 3F) are distinct from its non-fluorinated analogs, such as n-propyltrimethoxysilane (nPM). mdpi.com These differences arise from the strong electron-withdrawing nature of the trifluoropropyl group, which impacts the rates of hydrolysis and condensation—the two fundamental steps in the sol-gel process. mdpi.comnih.gov

In-Situ Monitoring Techniques (e.g., Optical Turbidity Scanning, Dynamic Light Scattering) for Reaction Progress

The progress of the sol-gel reaction of this compound can be effectively monitored in-situ using non-invasive techniques that track the physical changes in the reaction mixture. mdpi.comnih.gov

Optical Turbidity Scanning: This technique is particularly well-suited for the phase-separated aqueous system of 3F. mdpi.com A device like a Turbiscan can scan the entire height of the reaction tube, providing real-time data on light transmission. mdpi.comresearchgate.net The process unfolds in distinct, trackable stages:

Initial State: Before the reaction begins, the immiscible 3F silane forms a lens at the bottom of the tube, which scatters light and causes a region of low transmissivity. mdpi.com

Hydrolysis Monitoring: As hydrolysis proceeds at the silane-water interface, the neat silane is consumed and dissolves into the aqueous phase. This dissolution of the light-scattering lens is observed as an increase in light transmission over time. mdpi.comnih.gov The rate of this increase serves as a measure of the hydrolysis kinetics. mdpi.com

Condensation Monitoring: Following hydrolysis, the hydrolyzed silane molecules begin to condense in the bulk solution, forming colloidal particles. mdpi.com This leads to increased turbidity throughout the solution, which is detected as a drop in light transmission. mdpi.comresearchgate.net

Aggregation and Settling: As particles grow and aggregate, they may settle out of the solution, leading to a subsequent increase in transmission in the upper parts of the solution. mdpi.com

By monitoring transmission at a fixed height, the kinetics of both hydrolysis and condensation can be compared across different conditions, such as varying pH. mdpi.com

Dynamic Light Scattering (DLS): DLS is a complementary technique used to confirm and quantify the formation and evolution of colloidal particles during the condensation phase. mdpi.comnih.gov It measures the hydrodynamic size of particles forming in the solution. For the 3F sol-gel process at pH 1.7, DLS measurements detect the formation of sub-100 nm particles, which subsequently grow to over 1000 nm as aggregation occurs. mdpi.com These DLS findings corroborate the turbidity increases observed with the optical scanner, confirming that the drop in transmission is indeed due to condensation and particle formation. mdpi.comnih.gov

The table below summarizes findings from a comparative study on the sol-gel kinetics of 3F and its non-fluorinated analog, nPM, at pH 1.7.

ParameterThis compound (3F)n-propyltrimethoxysilane (nPM)
Hydrolysis Onset (pH 1.7)Delayed compared to nPMFaster than 3F
Condensation Onset (pH 1.7)Faster than nPMSlower than 3F
Particle Formation (DLS, pH 1.7)Sub-100 nm particles detectedSub-100 nm particles detected within 80-90 min
Particle Aggregation (DLS, pH 1.7)Sizes exceed 1000 nmSizes exceed 1000 nm after ~180 min
Control of Interfacial Area in Reaction Kinetics

A key feature of the aqueous sol-gel process for this compound is the macroscopic phase separation of the reactants. mdpi.comnih.gov Because the silane is not dissolved in a co-solvent but exists as a separate phase, the reaction is initially confined to the interface between the neat silane and the water. mdpi.com This allows for a unique method of controlling the reaction kinetics. mdpi.comnih.gov

Sol-Gel Preparation Media: Aqueous versus Organic Solvents

This compound can be used as a precursor to prepare sol-gels in both aqueous solutions and organic solvents, with the choice of medium significantly influencing the properties of the resulting material. ajrconline.org

Aqueous Solution: In an aqueous medium, typically catalyzed by a small amount of acid (e.g., propionic acid), the silane undergoes hydrolysis and condensation as previously described. mdpi.comajrconline.org This method avoids the use of volatile organic compounds (VOCs) as solvents. ajrconline.org Coatings produced from an aqueous sol-gel of this silane have been shown to provide effective corrosion resistance for metal substrates like aluminum. ajrconline.orgresearchgate.net The final properties can be further tuned by post-deposition treatments, such as curing at elevated temperatures. ajrconline.org For instance, a coating prepared from an aqueous sol and cured at 105°C for 24 hours demonstrated superior corrosion resistance. researchgate.net

Organic Solvent (Ethanol): Alternatively, the sol-gel can be prepared in an organic solvent, such as ethanol, typically under acidic conditions. ajrconline.orgresearchgate.net In this method, the silane, water, and catalyst are all dissolved in a common solvent, creating a homogeneous reaction mixture. Infrared and Raman spectroscopy have been used to study the vibrational changes as the this compound precursor converts into a sol and then a dried xerogel in an ethanol solution. researchgate.net While this method is also effective for creating coatings, comparative studies have shown that for corrosion protection on aluminum, coatings derived from an aqueous preparation can be superior to those from an ethanol-based one. ajrconline.orgresearchgate.net

The table below compares key aspects of the two preparation media.

FeatureAqueous SolutionOrganic Solvent (Ethanol)
System TypePhase-separated (heterogeneous)Homogeneous
Primary SolventWaterEthanol
Environmental ConsiderationAvoids volatile organic solventsUses volatile organic solvents
Resulting Coating PropertyCan produce highly corrosion-resistant coatings, especially after curingProduces effective coatings, but may offer less corrosion resistance than aqueous-derived ones

Polymerization Processes Involving this compound Derivatives

Beyond sol-gel chemistry, derivatives of this compound are important monomers in polymerization reactions, particularly ring-opening polymerization, to produce high-performance polysiloxanes.

Ring-Opening Polymerization (ROP) Mechanisms

Ring-opening polymerization is a key method for synthesizing polyorganosiloxanes. nih.gov The process typically involves cyclic siloxane monomers, which can be polymerized via cationic or anionic pathways. nih.govgelest.com For derivatives containing the 3,3,3-trifluoropropyl group, a common monomer is 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane. acs.orgrsc.org The high strain of the three-membered siloxane ring (cyclotrisiloxane) makes it highly reactive and suitable for controlled polymerization. gelest.com

Cationic ring-opening polymerization (CROP) of cyclosiloxanes is initiated by strong protic acids or other cationic initiators. nih.govgelest.com The generally accepted mechanism involves the following key steps:

Initiation: A protonic initiator (H⁺) attacks one of the electron-rich oxygen atoms in the cyclosiloxane ring. This protonation leads to the cleavage of a silicon-oxygen (Si-O) bond, opening the ring and forming a linear siloxane chain with a reactive cationic center at one end. nih.gov

Propagation: The cationic active center, often a tertiary silyloxonium ion, reacts with another cyclic monomer. nih.govresearchgate.net The monomer's oxygen atom attacks the silicon atom of the active center, inserting the monomer unit into the growing polymer chain and regenerating the cationic center at the new chain end. gelest.com

Side Reactions: CROP can be complicated by side reactions that affect the control over the final polymer structure. These include intramolecular chain transfer (backbiting), where the active center attacks its own chain to form a new cyclic oligomer, and intermolecular chain transfer, where the active center attacks another polymer chain. nih.gov

Recent advances have focused on developing catalysts that can better control these pathways. For example, photomediated CROP using specific photoacid catalysts has been shown to minimize side reactions. nih.govacs.org This is achieved through the formation of tight ion pairs between the catalyst anion and the siloxonium active species, which moderates the reactivity of the active center and suppresses unwanted backbiting and chain transfer reactions. nih.govacs.org This controlled approach has been successfully applied to the polymerization of 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane, enabling the synthesis of well-defined polysiloxanes with predetermined molar masses and low dispersity. acs.orgrsc.org

Anionic Polymerization Pathways

Anionic ring-opening polymerization (AROP) is the most prevalent method for synthesizing poly[(3,3,3-trifluoropropyl)methylsiloxane] (PTFPMS) from 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane (D3F). nih.gov This form of chain-growth polymerization is driven by the relief of ring strain in the cyclic trisiloxane monomer. wikipedia.org The process is initiated by nucleophilic reagents, typically strong bases, which attack the silicon-oxygen bond in the D3F ring. nih.govwikipedia.org This initial reaction creates a silanolate anion, which serves as the active propagation center for the growing polymer chain. nih.gov

The polymerization proceeds in two primary stages: a kinetically controlled ring-opening phase where a high yield of linear polymer is rapidly formed, followed by a second stage involving backbiting and condensation reactions that can lead to a broader molecular weight distribution if not properly controlled. acs.org The delay between these stages provides a "termination window" where the reaction can be stopped to achieve a high yield of the desired linear polymer. acs.orgrsc.org Various initiator systems can be employed, including alkali metal hydroxides (like KOH and NaOH), organolithium compounds (like n-butyllithium), and specialized initiators like dilithium (B8592608) diphenylsilanediolate, to facilitate controlled polymerization. nih.govrsc.org

Copolymerization Strategies with Cyclosiloxanes

Copolymerization with 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane (D3F)

The homopolymerization of D3F via anionic ring-opening polymerization is the fundamental strategy for producing the linear polymer, PTFPMS. This polymer contains the essential 3,3,3,-trifluoropropyl methyl siloxane repeating units that impart unique properties such as resistance to non-polar media. researchgate.netnih.gov This linear polymer serves as the precursor to fluorosilicone rubber before any crosslinking or vulcanization occurs. researchgate.netnih.gov The synthesis is typically performed under alkaline conditions, where an initiator opens the D3F ring to begin the formation of the long siloxane chains. nih.gov Careful control of reaction conditions is necessary to maximize the yield of the linear polymer and avoid the formation of low molecular weight equilibrium by-products. nih.gov

Integration of Vinyl-Containing Cyclosiloxanes for Functionalization

To create a vulcanized rubber with enhanced mechanical properties, vinyl functional groups must be introduced into the polymer backbone. These vinyl groups act as crosslinking points, improving the final material's tensile strength, tear strength, and resilience. researchgate.net This is achieved through the copolymerization of D3F with a vinyl-containing cyclosiloxane, most commonly 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (B36056) (V4). nih.gov

A significant challenge in this copolymerization is the difference in reaction rates between D3F and V4, largely due to the strong electron-withdrawing inductive effect of the trifluoropropyl group on D3F, which makes its ring-opening much faster. acs.org To overcome this and improve the incorporation of the vinyl monomer, a two-step method can be employed. This involves first initiating the self-polymerization of V4 to create a low-viscosity vinyl-containing prepolymer. In the second step, this prepolymer is further polymerized with the D3F monomer using a different initiator and an accelerator to build the final high-molecular-weight copolymer chain. nih.gov

Influence of Reaction Parameters on Polymerization Outcomes

Initiator Systems and Accelerators

The choice of initiator and accelerator (also known as a promoter) is critical for controlling the polymerization of D3F, influencing reaction rate, polymer yield, and molecular weight distribution.

Initiator Systems:

Potassium Hydroxide (I-KOH): A highly active initiator that leads to a very fast reaction. However, the process is difficult to control, and it tends to produce a higher content of undesirable cyclosiloxane by-products. nih.gov

Sodium Hydroxide (I-NaOH) and n-Butyllithium (I-nBuLi): These initiators result in a milder, more controllable polymerization at appropriate temperatures. They can achieve high yields of PTFPMS, often exceeding 95%. nih.gov

Dilithium Diphenylsilanediolate: This initiator is used for the bulk anionic ring-opening polymerization of D3F. It allows for the synthesis of polymers with selective end groups and controlled molecular weights. rsc.org

Tetramethylammonium Silanolate (TMAS): A potent initiator capable of initiating various siloxane monomers simultaneously, which is useful for creating complex fluorosilicone copolymers. researchgate.net

Accelerators (Promoters): Accelerators are polar aprotic solvents that increase the polymerization rate by separating the silanolate ion pair, thereby increasing the concentration of the more reactive free anions. rsc.orggelest.com

N,N-dimethylformamide (DMF): A commonly used accelerator that effectively promotes the polymerization initiated by systems like n-BuLi. nih.gov

1,2-dimethoxyethane (DME) and bis(2-methoxyethyl)ether (Diglyme): These promoters are also effective. In studies using a dilithium initiator, DME was found to be the most efficient at suppressing backbiting reactions, leading to a high yield of linear polymer with a narrow molar mass distribution. rsc.org

The molar ratio of the promoter to the initiator ([P]/[I]) is a key parameter. Research shows that for the dilithium diphenylsilanediolate system, a [P]/[I] ratio of 2.0 provides the highest yield of linear polymers for all tested promoters (DMF, DME, and Diglyme). rsc.org

Interactive Data Table: Effect of Promoters on D3F Polymerization The following table summarizes the kinetic findings from the anionic ring-opening polymerization of D3F using dilithium diphenylsilanediolate as the initiator and different promoters at a [P]/[I] ratio of 2.0. rsc.org

PromoterPolymer YieldMolar Mass Distribution (Đ)Efficacy in Suppressing Backbiting
N,N-dimethylformamide (DMF)HighNarrowModerate
bis(2-methoxyethyl)ether (Diglyme)HighNarrowGood
1,2-dimethoxyethane (DME)HighestVery NarrowMost Efficient

Interactive Data Table: Initiator Systems for D3F Polymerization

Initiator SystemPolymerization ControlPolymer YieldKey Characteristics
Potassium Hydroxide (I-KOH)DifficultLowerVery high activity, fast reaction, more by-products. nih.gov
Sodium Hydroxide (I-NaOH)Good>95%Mild and controllable polymerization. nih.gov
n-Butyllithium (I-nBuLi)Good>95%Mild and controllable polymerization. nih.gov
Dilithium DiphenylsilanediolateExcellentHighAllows for controlled synthesis of end-functionalized polymers. rsc.org
Monomer Feeding Ratio and Sequence

In the synthesis of fluorosilicone polymers, the monomer feeding ratio and sequence are pivotal in determining the final properties of the polymer. Research into the copolymerization of fluorosilicone monomers, such as those derived from this compound, with other siloxanes demonstrates this principle. For instance, in the ring-opening copolymerization of 1,3,5-tris(3,3,3-trifluoropropyl)-1,3,5-trimethylcyclotrisiloxane (F₃) with dimethylcyclosiloxane (D₄), the feed ratio of the monomers directly influences the composition of the resulting copolymer. researchgate.netrsc.org

Studies have shown that the composition of the final copolymer is nearly identical to the initial feed ratio of the monomers. researchgate.net This indicates a random statistical distribution of the monomer units within the polymer chain. researchgate.net An increase in the feeding amount of the fluorinated monomer, F₃, leads to a corresponding increase in the content of the 3,3,3-trifluoropropyl (TFP) containing unit in the polysiloxane. researchgate.netrsc.org This, in turn, affects the polymer's physical properties, such as its glass transition temperature and viscosity. researchgate.netrsc.org

The sequence of monomer addition can also be a critical factor, particularly in controlling the polymer architecture. While the referenced studies on F₃ and D₄ copolymerization suggest a random distribution when fed together, sequential feeding could be employed to create block copolymers with distinct segments of fluorinated and non-fluorinated siloxane units.

A study on the preparation of high molecular weight vinyl-terminated fluorine-containing polysiloxanes highlights the importance of the monomer feed ratio in achieving desired material characteristics. gncl.cn The table below illustrates the effect of the monomer feed ratio on the resulting polymer's molecular weight and yield in a specific catalytic system.

Table 1: Effect of Monomer Feed Ratio on Polymer Synthesis

n(D₄):n(F₃) n(D₄):n(V) Yield (%) Average Molecular Weight ( g/mol )

Data derived from a study on ring-opening copolymerization of octamethylcyclotetrasiloxane (B44751) (D₄) and 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane (F₃) with a vinyl-containing end-capper (V). gncl.cn

Equilibrium Reactions and By-product Formation

The synthesis of high-molecular-weight linear fluorosilicone polymers from monomers like this compound is often challenged by equilibrium reactions that can lead to the formation of undesirable low-molecular-weight by-products. nih.gov In the context of ring-opening polymerization of cyclosiloxanes, a common route to these polymers, a primary goal is to suppress these equilibrium reactions to maximize the yield of the linear polymer. nih.gov

The polymerization process involves a delicate balance between the propagation of the linear polymer chain and competing side reactions. These side reactions can include intramolecular cyclization, where the growing polymer chain "bites back" on itself to form cyclic oligomers, and intermolecular redistribution reactions, which can lead to a broader molecular weight distribution and the formation of low-molecular-weight chains.

Key by-products in the synthesis of fluorosilicone polymers can include various cyclic siloxanes. The specific nature of these by-products depends on the reaction conditions, such as the type of initiator, temperature, and monomer concentration. For instance, in the anionic ring-opening polymerization of 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl) cyclotrisiloxane (B1260393) (D₃F), the reaction mixture can contain a distribution of cyclic species in equilibrium with the linear polymer. nih.gov

Impact of Impurities on Polymerization Efficiency

The efficiency of polymerization and the molecular weight of the resulting fluorosilicone polymer are significantly influenced by the presence of impurities. nih.gov Impurities can act as chain-terminating agents or inhibitors, thereby reducing the rate of polymerization and limiting the final molecular weight of the polymer. nih.gov

Common impurities in the context of siloxane polymerization include water, alcohols, and other protic compounds. These impurities can react with the active centers of the growing polymer chains, leading to premature termination. For example, in anionic ring-opening polymerization, which is often initiated by strong bases, any acidic impurities will neutralize the initiator or the propagating anionic centers. nih.gov

To achieve high-molecular-weight polymers, it is crucial to rigorously purify the monomers and solvents and to conduct the polymerization under an inert atmosphere to exclude moisture. The table below outlines potential impurities and their adverse effects on the polymerization of fluorosilicones.

Table 2: Impact of Common Impurities on Fluorosilicone Polymerization

Impurity Potential Source Impact on Polymerization
Water Incomplete drying of monomers, solvents, or reaction vessel Acts as a chain transfer agent, reduces molecular weight
Alcohols (e.g., Methanol) Residual from monomer synthesis (e.g., from this compound) Can terminate growing polymer chains

Polycondensation Reactions of Organosilanes

The polycondensation of organosilanes, such as this compound, is a fundamental process for the formation of polysiloxane networks. This process typically involves two main steps: hydrolysis and condensation. nih.gov

Hydrolysis: In the presence of water, the alkoxy groups (e.g., methoxy groups) of the silane are replaced by hydroxyl groups (silanols). This reaction can be catalyzed by acids or bases. nih.gov The rate of hydrolysis is influenced by factors such as the pH of the reaction medium, the water-to-silane ratio, and the solvent used. nih.gov

Condensation: The newly formed silanol groups are reactive and can condense with each other or with remaining alkoxy groups to form siloxane bonds (Si-O-Si), releasing water or alcohol as a by-product. nih.gov This step leads to the growth of the polymer network.

Hydrolysis: CF₃CH₂CH₂Si(OCH₃)₃ + 3H₂O → CF₃CH₂CH₂Si(OH)₃ + 3CH₃OH

Condensation: 2 CF₃CH₂CH₂Si(OH)₃ → (HO)₂Si(CF₃CH₂CH₂)O-Si(CF₃CH₂CH₂)(OH)₂ + H₂O ...and further condensation to form a cross-linked network.

The kinetics of these reactions are complex and are influenced by the steric and inductive effects of the organic substituent on the silicon atom. nih.gov The electron-withdrawing nature of the 3,3,3-trifluoropropyl group is expected to influence the reactivity of the silane during hydrolysis and condensation. The polycondensation of methyltrimethoxysilane (B3422404) (MTMS) has been studied, and it is noted that steric effects and other factors affect the condensation reactivity as the network connectivity increases. researchgate.net

The polycondensation of this compound is utilized in the formation of catalytic gels and as a surface modifier, where it reacts with surface hydroxyl groups to form a durable, hydrophobic layer. gelest.cominnospk.com

Advanced Characterization Techniques for Trimethoxy 3,3,3 Trifluoropropyl Silane Materials

Spectroscopic Analysis of Chemical Structure and Conformation

Spectroscopy is a fundamental tool for investigating the molecular-level properties of TFP-TMS. Techniques such as Infrared (IR) and Raman spectroscopy provide detailed information about vibrational modes, while X-ray Photoelectron Spectroscopy (XPS) offers insight into surface elemental composition and bonding.

Infrared (IR) spectroscopy is utilized to identify the functional groups and study the vibrational modes of TFP-TMS. researchgate.net By analyzing the absorption of infrared radiation at specific wavenumbers, a detailed vibrational assignment can be established for the molecule and its derivatives, such as sols and xerogels. researchgate.netthermofisher.com

Research on TFP-TMS using IR spectroscopy has identified several characteristic absorption bands. For instance, studies of an organic modified silica (B1680970) sol prepared with TFP-TMS revealed distinct peaks corresponding to specific molecular vibrations. researchgate.net The anti-symmetric and symmetric stretching bands for the methoxy (B1213986) groups (–OCH₃) were observed at 2948 cm⁻¹ and 2845 cm⁻¹, respectively. researchgate.net Additionally, a CH₂ scissoring band was located at 1448 cm⁻¹. researchgate.net The presence of the trifluoropropyl group is confirmed by CF₃ stretching vibrations, which were identified at 841, 1018, 1189, and 1242 cm⁻¹. researchgate.net

Table 1: Infrared (IR) Vibrational Assignments for Trimethoxy(3,3,3-trifluoropropyl)silane Materials

Wavenumber (cm⁻¹) Vibrational Assignment Functional Group
2948 Anti-symmetric stretching Methoxy (–OCH₃)
2845 Symmetric stretching Methoxy (–OCH₃)
1448 Scissoring Methylene (–CH₂)
1242 Stretching Trifluoromethyl (–CF₃)
1189 Stretching Trifluoromethyl (–CF₃)
1018 Stretching Trifluoromethyl (–CF₃)

Data sourced from studies on TFP-TMS derived sols. researchgate.net

Low-temperature IR spectroscopy is a powerful method for identifying different conformational isomers (conformers) of a molecule that may coexist at room temperature. By cooling the sample, it is possible to resolve vibrational bands that would otherwise overlap, allowing for the identification of distinct conformers.

For this compound, low-temperature IR spectra have shown the presence of two distinct conformers in its pure liquid state. researchgate.netnih.gov However, upon the formation of a sol and its subsequent transition to a xerogel, only one of these conformers could be identified. researchgate.netnih.gov This finding suggests that the sol-gel process favors a specific molecular conformation.

Raman spectroscopy serves as a complementary technique to IR spectroscopy for the analysis of molecular vibrations. researchgate.netnih.gov It measures the inelastic scattering of monochromatic light, providing information about vibrational modes that may be weak or inactive in IR spectra. In the study of TFP-TMS, its sol, and xerogel, Raman spectra were recorded alongside IR spectra to provide a more complete vibrational assignment. researchgate.netnih.gov The combination of both techniques allows for a comprehensive understanding of the molecular structure and changes that occur during the sol-gel process.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top few nanometers of a material's surface. toray-research.co.jp The principle involves irradiating a material with soft X-rays under ultra-high vacuum conditions and measuring the kinetic energy of the photoelectrons that are emitted from the surface. toray-research.co.jp

In the context of materials modified with this compound, XPS is invaluable for analyzing the chemical bonding at the surface. After applying a TFP-TMS coating to a substrate, XPS can confirm the presence of the silane (B1218182) and identify the nature of its chemical bonds. The analysis would focus on the high-resolution spectra of key elements:

Silicon (Si 2p): To identify the formation of Si-O-Si (siloxane) bonds resulting from the condensation of the silane, as well as any remaining Si-O-C (methoxy) groups.

Carbon (C 1s): To distinguish between the carbon in the propyl chain (C-C, C-H), the carbon bonded to fluorine (C-F), and any residual methoxy carbons (C-O).

Fluorine (F 1s): To confirm the presence and bonding state of the trifluoromethyl group.

Oxygen (O 1s): To analyze the oxygen in the siloxane network (Si-O-Si) and any hydroxyl (Si-OH) or methoxy (Si-OCH₃) groups.

This detailed surface bonding analysis is crucial for understanding the performance of TFP-TMS as a surface modifying agent, particularly in applications requiring specific surface chemistries, such as hydrophobicity and adhesion.

Infrared (IR) Spectroscopy for Vibrational Assignments

Microscopic and Morphological Characterization

Microscopy techniques are employed to visualize the physical topography and structure of surfaces treated with this compound.

Scanning Electron Microscopy (SEM) is a primary technique for characterizing the surface morphology of materials. researchgate.net It uses a focused beam of electrons to scan the surface of a sample, generating images with high resolution and depth of field. nih.gov This allows for the detailed visualization of surface texture, roughness, and the uniformity of coatings. researchgate.net

When a substrate is treated with TFP-TMS, SEM analysis can be used to assess the quality of the resulting film. It can reveal whether the silane has formed a uniform, defect-free layer or if it has created specific micro or nanostructures on the surface. researchgate.net The changes in surface morphology imparted by the TFP-TMS coating are critical as they directly influence the material's functional properties, such as water repellency and self-cleaning capabilities. researchgate.net For instance, the creation of a hierarchical micro- and nano-textured surface is often a key factor in achieving superhydrophobicity. researchgate.net SEM provides the visual evidence to correlate the surface structure with these performance characteristics.

Table 2: List of Mentioned Chemical Compounds

Compound Name Synonym(s) Molecular Formula
This compound 3,3,3-Trifluoropropyl-trimethoxysilane; TFP-TMS C₆H₁₃F₃O₃Si

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional characterization of a material's surface. oamjms.eu In the context of materials synthesized with this compound, AFM is invaluable for visualizing and quantifying surface roughness and texture. This is particularly important as the incorporation of the trifluoropropyl group is intended to modify surface properties, such as hydrophobicity.

AFM operates by scanning a sharp tip, located at the end of a cantilever, over the sample surface. oamjms.eu The forces between the tip and the sample lead to a deflection of the cantilever, which is monitored by a laser and photodiode system. oamjms.eu This allows for the generation of a detailed topographical map. Research has shown that surface treatments, including the application of silanes, can significantly alter surface roughness. oamjms.eu For instance, studies on other silane-treated surfaces have demonstrated that techniques like air abrasion can create a rougher surface compared to other treatments. oamjms.eu

The data obtained from AFM can be used to generate detailed 3D reconstructions of the surface, providing quantitative measurements of roughness parameters. This information is critical for understanding how the fluorinated silane influences the final surface characteristics of a coating or modified material.

Transmission Electron Microscopy (TEM) for Nanoparticle Morphology and Core-Shell Structures

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the internal structure of nanomaterials at a very high resolution. nih.gov For materials derived from this compound, TEM is essential for characterizing the morphology of nanoparticles and confirming the formation of core-shell structures. researchgate.net

In a TEM, a beam of electrons is transmitted through an ultra-thin specimen, interacting with the specimen as it passes through. An image is formed from the electrons that are transmitted through the specimen, magnified, and focused onto an imaging device. This allows for the direct observation of nanoparticle size, shape, and distribution. researchgate.net

When this compound is used in the synthesis of nanoparticles, often in conjunction with other precursors, it can form a shell around a core material. TEM is instrumental in verifying the presence and uniformity of this shell. For example, in studies involving silicone-modified acrylate (B77674) coatings, TEM has been used to study the core-shell structure of the resulting latex particles. researchgate.net The contrast between the core and the shell in the TEM image provides clear evidence of the composite structure.

Cryo-Scanning Electron Microscopy for Formation Mechanism Elucidation

While specific studies detailing the use of Cryo-Scanning Electron Microscopy (Cryo-SEM) for elucidating the formation mechanism of this compound materials are not prevalent in the provided search results, the technique's utility in observing solvated and intermediate structures makes it a highly relevant advanced characterization method. Cryo-SEM involves the rapid freezing of a sample in a cryogen, followed by imaging in a scanning electron microscope at cryogenic temperatures. This process preserves the native state of the material, preventing the collapse of delicate structures that can occur with conventional drying methods.

For understanding the hydrolysis and condensation of this compound, Cryo-SEM could provide invaluable insights. The reaction often starts from a phase-separated state, as the silane is initially insoluble in water. nih.gov Cryo-SEM could potentially capture the intermediate stages of this process, from the initial silane lens to the formation of nanoparticles and their subsequent aggregation. This would allow for a direct visualization of the mechanism by which the final material structure is formed.

X-ray Computed Tomography for Porosity Determination

X-ray Computed Tomography (XCT), also known as micro-CT, is a non-destructive imaging technique that allows for the three-dimensional visualization and quantification of the internal structure of materials, including porosity. researching.cnresearchgate.net For materials derived from this compound, especially when they are used to create porous gels or coatings, XCT is a powerful tool for determining the size, distribution, and connectivity of pores. researching.cnstanford.edu

The principle of XCT involves acquiring a series of two-dimensional X-ray images of a sample from multiple angles. These 2D projections are then computationally reconstructed to generate a 3D volumetric dataset. researching.cnresearchgate.net From this 3D model, it is possible to calculate various porosity metrics, such as the total porosity (the ratio of void volume to the total volume), pore size distribution, and the interconnectivity of the pore network. researching.cnresearchgate.net

Research on other porous materials, such as ceramic coatings and woody biomass, has demonstrated the effectiveness of XCT in providing accurate porosity measurements that correlate well with other methods like mercury intrusion porosimetry. researching.cnresearchgate.net The ability to visualize the pore structure in 3D is a significant advantage over 2D methods, as it provides a more complete understanding of the material's internal architecture. dtu.dk

Porosity Analysis of a Ceramic Coating
Measurement Technique Porosity (%)
X-ray Computed Tomography (XCT)14.0
Mercury Intrusion Porosimetry (MIP)12.275
This table presents a comparison of porosity measurements for a ceramic coating using XCT and MIP, demonstrating the utility of XCT as a reliable, non-destructive method for porosity determination. researching.cn

Colloid and Surface Science Characterization

The colloidal and surface properties of particles and emulsions made with this compound are critical to their stability and performance. Techniques that probe these characteristics are therefore essential for formulation development and quality control.

Dynamic Light Scattering (DLS) for Particle Aggregation and Size

Dynamic Light Scattering (DLS) is a non-invasive, widely used technique for measuring the size distribution of small particles in suspension or polymers in solution. mdpi.com For materials synthesized from this compound, DLS is particularly useful for monitoring particle formation, aggregation, and stability over time. nih.gov

DLS works by illuminating a sample with a laser and analyzing the intensity fluctuations of the scattered light. These fluctuations are caused by the Brownian motion of the particles, with smaller particles moving more rapidly than larger ones. mdpi.com By analyzing the correlation of the intensity fluctuations, the hydrodynamic radius of the particles can be determined.

In studies of the hydrolysis and condensation of this compound, DLS has been used to confirm the condensation of the silane and the subsequent aggregation of the resulting particles. nih.gov The technique can reveal distinct reaction kinetics under different conditions, such as varying pH. nih.gov It is also a valuable tool for assessing the stability of nanoparticle dispersions, as an increase in particle size over time can indicate aggregation and instability. researchgate.net

Effect of Sonication Time on TiO₂ Agglomerate Size
Sonication Time (min) Mean Diameter (nm)
0 (shaking only)>6000
5>6000
15~4000
30~2000
This table illustrates how DLS can be used to monitor the reduction in particle agglomerate size with increasing sonication time, a common method for dispersing nanoparticles. researchgate.net

Zeta Potential Measurements for Emulsion Stability

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles, and it is one of the fundamental parameters known to affect emulsion stability. cosmeticsandtoiletries.comresearchgate.net For emulsions stabilized with materials derived from this compound, measuring the zeta potential provides critical information about the stability of the system.

The zeta potential is determined by measuring the velocity of charged particles in an electric field, a technique known as electrophoresis. mdpi.com A high zeta potential (either positive or negative, typically > ±30 mV) indicates strong electrostatic repulsion between particles, which can lead to a stable emulsion by preventing flocculation and coalescence. researchgate.net Conversely, a low zeta potential suggests that the particles are more likely to attract each other and aggregate, leading to instability. researchgate.net

In the development of emulsions, the zeta potential is often monitored as a function of pH, ionic strength, or the concentration of additives to determine the conditions under which the emulsion is most stable. jocpr.comsemanticscholar.org For example, in silicone-modified acrylate emulsions, a zeta potential of -40 mV was indicative of good stability. researchgate.net

General Correlation Between Zeta Potential and Colloid Stability
Zeta Potential (mV) Stability Behavior
0 to ±5Rapid coagulation or flocculation
±10 to ±30Incipient instability
±30 to ±40Moderate stability
±40 to ±60Good stability
> ±60Excellent stability
This table provides a general guideline for interpreting zeta potential values in the context of colloidal stability. researchgate.net

Contact Angle Measurements for Wettability and Superhydrophobicity

Contact angle measurement is a fundamental technique for quantifying the wettability of a solid surface. nih.gov The angle formed at the three-phase interface of a liquid droplet, the solid surface, and the surrounding air is a direct measure of the surface's tendency to be wetted by the liquid. nih.gov For materials treated with this compound, which are designed to be water-repellent, contact angle measurements are crucial for assessing their performance. gelest.com

The primary method used is sessile-drop goniometry, where the shape of a liquid droplet on the surface is analyzed to determine the contact angle. nih.gov Low contact angles indicate high wettability (hydrophilicity), where the liquid spreads across the surface. Conversely, high contact angles signify low wettability (hydrophobicity). nih.gov

A key application for surfaces modified with fluorinated silanes like this compound is the creation of superhydrophobic surfaces. Superhydrophobicity is an extreme form of water repellency defined by specific contact angle characteristics. biolinscientific.com The two primary parameters used to define a superhydrophobic surface are a high static water contact angle (WCA) and a low contact angle hysteresis (CAH). biolinscientific.com

Static Contact Angle: This is the angle measured when a droplet is resting on a level surface. A surface is generally considered superhydrophobic if its static water contact angle is greater than 150°. biolinscientific.com

Contact Angle Hysteresis (CAH): This is the difference between the advancing contact angle (the angle at the front of a moving droplet) and the receding contact angle (the angle at the rear of the droplet). A low CAH, typically less than 10°, indicates that the droplet has very low adhesion to the surface and can roll off easily. biolinscientific.com

The fluorinated propyl groups of this compound are instrumental in lowering the surface energy of treated substrates, leading to these high water contact angles.

Table 1: Criteria for Superhydrophobicity This table outlines the generally accepted threshold values for classifying a surface as superhydrophobic based on contact angle measurements. biolinscientific.com

ParameterSymbolThreshold ValueDescription
Static Water Contact AngleWCA> 150°Indicates extreme water repellency.
Contact Angle HysteresisCAH< 10°Indicates low water droplet adhesion and high mobility.

Thermal and Mechanical Characterization

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. scribd.comtechnion.ac.il It is a critical tool for determining the thermal stability and decomposition characteristics of materials. scribd.com A TGA instrument consists of a high-precision microbalance, a programmable furnace, and a gas system to control the environment around the sample. scribd.com As the sample is heated, its mass may change due to processes like decomposition, oxidation, or loss of volatiles. technion.ac.il The resulting TGA curve plots mass percentage against temperature, revealing the temperatures at which these events occur.

Research on similar silane coupling agents demonstrates their effectiveness. For instance, a study on SiO₂ nanoparticles modified with 3-(glycidoloxy propyl) trimethoxy silane (GPTMS) showed that the modified particles exhibited greater thermal stability, indicated by a lower percentage of weight loss within the coupling agent's decomposition temperature range (130-380°C), compared to inadequately treated samples. researchgate.net

Table 2: Illustrative TGA Data for Silane-Modified Nanoparticles This table presents representative findings from a study on SiO₂ nanoparticles modified with varying concentrations of a silane coupling agent (GPTMS), demonstrating the impact of modification on thermal stability. researchgate.net

SampleSilane Concentration (wt. %)Weight Loss (%) (130-380°C)Interpretation
Modified SiO₂8011.2Higher thermal stability due to effective surface modification.
Modified SiO₂30Higher than 11.2Lower thermal stability, suggesting insufficient functionalization.

Spectroscopic ellipsometry and reflectometry are non-invasive optical techniques used to characterize thin films and surfaces. bohrium.comphyslab.org Ellipsometry measures the change in the polarization state of light upon reflection from a sample surface. physlab.orgnih.gov Specifically, it quantifies the amplitude ratio (Ψ) and the phase difference (Δ) between the p- and s-polarized components of light. nih.gov From these parameters, one can accurately determine optical properties like the complex refractive index and the thickness of thin films. physlab.org Reflectometry measures the intensity of light reflected from a surface and is also used for the characterization of thin films. physlab.org

For this compound, these techniques are essential for characterizing the optical properties of coatings and surface treatments derived from it. The refractive index is a key parameter for applications in optics and coatings.

Table 3: Optical Property of this compound This table lists the reported refractive index of pure this compound. gelest.comsigmaaldrich.com

PropertyValueConditions
Refractive Index1.355 (n20/D)at 20°C

The evaluation of these properties is typically conducted using standardized mechanical tests. For example, flexural strength, which measures a material's ability to resist deformation under a load, is often determined using a three-point bending test. researchgate.net Wear resistance can be quantified by measuring volume loss after a specified number of cycles in a wear-testing apparatus. researchgate.net

Studies on functionally similar silanes provide insight into the expected effects. For example, research on polymethyl methacrylate (B99206) (PMMA) reinforced with alumina (B75360) particles treated with 3-methacryloxypropyltrimethoxysilane (MPS) showed significant mechanical improvements. The addition of alumina filler silanized with 0.1 mass% MPS resulted in a notable increase in flexural strength and a significant decrease in wear-related volume loss compared to the unmodified PMMA control group. researchgate.net

Table 4: Example of Mechanical Property Enhancement by a Silane Coupling Agent This table shows findings from a study evaluating the effect of an alumina filler treated with 3-methacryloxypropyltrimethoxysilane (MPS) on the mechanical properties of a PMMA composite, illustrating the typical benefits of using silanes. researchgate.net

MaterialFlexural Strength (MPa)Volume Loss (mm³)
PMMA Control95.10.160
PMMA + 10% Alumina (0.1 mass% MPS)117.80.038

Applications in Materials Science

Surface Modification for Hydrophobicity and Oleophobicity

One of the most significant applications of this compound is in the creation of low-energy surfaces that are both hydrophobic and oleophobic. When applied to a substrate, the trimethoxysilyl group hydrolyzes and condenses to form a durable polysiloxane layer that is covalently bonded to the surface. The 3,3,3-trifluoropropyl groups are oriented away from the surface, creating a fluorinated interface with very low surface energy. This results in surfaces that repel water, oils, and other low-surface-tension liquids.

Academic research has demonstrated the effectiveness of this silane in creating superhydrophobic surfaces, often in combination with nanoparticles to create a hierarchical surface roughness. For example, studies have shown that treatment of surfaces with this compound can lead to water contact angles exceeding 150 degrees, indicating superhydrophobicity.

Development of Hydrophobic and Superhydrophobic Surfaces

Coupling Agent in Polymer Composites

In polymer composites, this compound acts as a coupling agent to improve the adhesion between inorganic fillers or reinforcements (such as glass fibers, silica (B1680970), or other minerals) and the polymer matrix. The silane forms a chemical bridge at the interface, with the silyl (B83357) group bonding to the inorganic surface and the fluoropropyl group interacting with the polymer matrix. This enhanced interfacial adhesion leads to improved mechanical properties of the composite material.

Research on fiber-reinforced plastics has shown that the use of silane coupling agents can significantly enhance properties such as tensile strength and flexural strength. While specific data for this compound is not always detailed in publicly available literature, the principles of silane coupling suggest that it would contribute to improved stress transfer from the matrix to the reinforcement, leading to a stronger and more durable composite material.

Monomer for Fluorosilicone Synthesis

This compound is a key monomer in the synthesis of fluorosilicone polymers, most notably Poly[(3,3,3-trifluoropropyl)methylsiloxane] (PTFPMS). These polymers are valued for their exceptional properties, including:

High Thermal Stability: The presence of the C-F bond contributes to the polymer's ability to withstand high temperatures.

Chemical and Solvent Resistance: The fluorinated side chains make the polymer resistant to a wide range of chemicals and solvents.

Low-Temperature Flexibility: Fluorosilicones retain their flexibility at very low temperatures.

Low Surface Energy: This imparts non-stick and water/oil repellent properties.

These properties make fluorosilicones suitable for demanding applications in the aerospace, automotive, and chemical industries, where they are used as seals, gaskets, and coatings that must perform in harsh environments. The synthesis of PTFPMS often involves the hydrolysis and condensation of this compound, sometimes in combination with other silane monomers to tailor the final properties of the polymer.

Theoretical and Computational Studies of Trimethoxy 3,3,3 Trifluoropropyl Silane Systems

Molecular Modeling of Hydrolysis and Condensation Pathways

The transformation of trimethoxy(3,3,3-trifluoropropyl)silane into polysiloxane materials begins with hydrolysis and condensation reactions. Molecular modeling, particularly using Density Functional Theory (DFT), is instrumental in elucidating the mechanisms and energetics of these crucial steps.

Hydrolysis: The three methoxy (B1213986) groups (-OCH₃) are sequentially replaced by hydroxyl groups (-OH) upon reaction with water. This reaction can be catalyzed by either an acid or a base. researchgate.net

Condensation: The resulting silanol (B1196071) intermediates (containing Si-OH groups) react with each other or with remaining methoxy groups to form stable siloxane bonds (Si-O-Si), releasing water or methanol (B129727) as a byproduct.

Computational models simulate these pathways by calculating the potential energy surface for each reaction. This involves identifying the structures of reactants, transition states, and products, and determining the activation energy (energy barrier) for each step. Under acidic conditions, the reaction is initiated by the protonation of a methoxy oxygen, making the silicon atom more electrophilic and susceptible to attack by water. researchgate.net In basic catalysis, a hydroxide (B78521) ion directly attacks the electron-deficient silicon atom, a process influenced by the strong inductive effect of the trifluoropropyl group. dokumen.pub

Detailed research findings from theoretical studies on analogous alkoxysilanes show that the energy barriers for successive hydrolysis steps can vary. The condensation reaction is generally slower than hydrolysis, especially under acidic conditions, which allows for the accumulation of silanol intermediates. researchgate.net The electron-withdrawing nature of the 3,3,3-trifluoropropyl group is predicted to increase the positive partial charge on the silicon atom, thereby influencing the rates of both hydrolysis and condensation compared to non-fluorinated analogues.

Reaction StepGeneral EquationKey Focus of Modeling
First HydrolysisR-Si(OCH₃)₃ + H₂O → R-Si(OCH₃)₂(OH) + CH₃OHTransition state energy (acid/base catalysis)
Second HydrolysisR-Si(OCH₃)₂(OH) + H₂O → R-Si(OCH₃)(OH)₂ + CH₃OHEffect of existing -OH on further hydrolysis rate
Third HydrolysisR-Si(OCH₃)(OH)₂ + H₂O → R-Si(OH)₃ + CH₃OHFormation of the full silanetriol intermediate
Water Condensation2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂OEnergy barrier for Si-O-Si bond formation
Alcohol CondensationR-Si(OH)₃ + R-Si(OCH₃)₃ → (HO)₂Si(R)-O-Si(R)(OCH₃)₂ + CH₃OHAlternative condensation pathway energetics

R = -CH₂CH₂CF₃

Simulation of Polymerization Mechanisms

While this compound can form polymers through sol-gel processing, high-molecular-weight fluorosilicone polymers like poly[methyl(3,3,3-trifluoropropyl)siloxane] (PMTFPS) are typically synthesized via anionic ring-opening polymerization (ROP) of the corresponding cyclic siloxane monomer, 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane (D₃F). researchgate.netnih.gov

Simulation of this polymerization mechanism focuses on several key aspects:

Initiation: Modeling the attack of an anionic initiator (e.g., organolithium compounds) on the silicon atom in the D₃F ring, leading to ring opening and the formation of a linear, reactive silanolate chain end.

Propagation: Simulating the sequential addition of D₃F monomers to the active chain end. Kinetic simulations can predict the rate of polymerization and the evolution of molecular weight over time. These models often incorporate factors like monomer concentration, temperature, and the role of promoters that can accelerate the reaction. researchgate.net

Side Reactions: A significant challenge in the synthesis of well-defined polymers is the occurrence of intramolecular cyclization, or "back-biting," where the active chain end attacks its own backbone to form a new, unstrained cyclic species. researchgate.netepa.gov Monte Carlo or kinetic simulations are employed to predict the prevalence of these side reactions, which affect the final polymer yield and molecular weight distribution.

Theoretical studies help optimize reaction conditions to favor propagation over back-biting, for instance, by selecting appropriate solvents or promoters that stabilize the reactive chain end. epa.gov While direct polymerization from this compound is a polycondensation process, simulations for this route would focus on predicting network formation, gel point, and the resulting cross-link density based on the hydrolysis and condensation kinetics.

ProcessDescriptionSimulation Goal
Initiation (ROP)Anionic initiator opens the D₃F cyclic monomer.Calculate activation energy; model initiator efficiency.
Propagation (ROP)Linear chain grows by adding D₃F monomers.Predict molecular weight evolution and polymerization kinetics.
Back-biting (ROP)Active chain end attacks its own backbone, forming cyclic oligomers.Quantify the probability of side reactions vs. propagation.
PolycondensationStep-growth polymerization from hydrolyzed silane (B1218182) monomers.Predict gel point, cross-link density, and network topology.

Computational Spectroscopy for Microstructural Analysis (e.g., Poly(silsesquioxane)s)

The hydrolysis and condensation of this compound can lead to the formation of poly(3,3,3-trifluoropropyl)silsesquioxanes. These materials can exist in various microstructures, from random branched networks to highly ordered cage-like structures known as Polyhedral Oligomeric Silsesquioxanes (POSS). researchgate.net

Computational spectroscopy is a vital tool for identifying these microstructures. By using quantum mechanical methods like DFT, the spectroscopic properties of proposed molecular structures can be calculated and compared with experimental data from techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

In ²⁹Si NMR spectroscopy, the chemical shift is highly sensitive to the number of siloxane bonds attached to the silicon atom. These are often denoted as Tⁿ structures, where 'T' signifies a trifunctional unit (R-SiO₃) and 'n' is the number of bridging oxygen atoms. Computational chemistry can accurately predict the ²⁹Si NMR chemical shifts for different Tⁿ environments, helping to deconvolute complex experimental spectra. Similarly, theoretical calculations of ¹³C and ¹⁹F NMR spectra can confirm the integrity of the trifluoropropyl group, while calculated IR frequencies can be matched to experimental spectra to identify characteristic Si-O-Si stretching and bending modes of different network or cage structures. researchgate.net

Microstructure (Tⁿ notation)DescriptionPredicted ²⁹Si NMR Shift Range (Hypothetical)Computational Goal
T⁰R-Si(OH)₃ (Monomer)-40 to -50 ppmConfirm complete hydrolysis before condensation.
End group in a linear chain-50 to -60 ppmIdentify chain ends and oligomers.
Middle group in a linear chain-60 to -70 ppmCharacterize linear or branched structures.
Fully condensed network/cage-70 to -80 ppmConfirm formation of silsesquioxane cages (POSS).

Note: Hypothetical ppm ranges are for illustrative purposes. Actual values depend on the specific computational method and reference standard.

Understanding Structure-Property Relationships through Theoretical Frameworks

A primary goal of computational modeling is to establish a clear link between the molecular structure of this compound and the macroscopic properties of the polymers derived from it. Theoretical frameworks allow researchers to predict material properties without the need for extensive empirical testing.

The dominant structural feature is the terminal -CF₃ group on the propyl side chain. Theoretical models explain its profound impact on material properties:

Low Surface Energy and Hydrophobicity: The fluorinated group has low polarizability and weak intermolecular interactions (van der Waals forces). researchgate.net Molecular simulations can quantify this by calculating the cohesive energy density and the interaction parameters with probe molecules like water. These calculations help predict the surface energy of a polymer film and its contact angle with water, confirming the origins of its hydrophobic and oleophobic nature. core.ac.uk

Thermal Stability: The strength of the C-F and Si-C bonds can be calculated using quantum chemistry. These bond dissociation energies provide a theoretical basis for the high thermal stability of the resulting fluorinated silicone polymers.

Dielectric Properties: The strong dipole moment of the C-F bonds influences the dielectric constant of the material. Computational models can predict the bulk dielectric properties based on the polarizability and arrangement of these dipoles within the polymer matrix.

These theoretical frameworks are essential for designing materials with tailored properties. For example, in developing superhydrophobic coatings, models can be used to optimize the combination of low surface energy (from the fluorinated silane) and surface roughness (from the silsesquioxane microstructure) to achieve maximum water repellency. researchgate.netdntb.gov.ua

Structural FeatureTheoretical Framework / Calculated ParameterPredicted Macroscopic Property
-CF₃ groupLow polarizability, low cohesive energy densityLow surface energy, hydrophobicity, oleophobicity
Si-O-Si backboneHigh bond energy, rotational flexibilityThermal stability, low glass transition temperature
Strong C-F bond dipoleMolecular polarizability, dipole momentLow dielectric constant
Silsesquioxane (POSS) formationSimulated surface topology and roughnessEnhanced hydrophobicity (superhydrophobicity)

Electronic Structure Analysis and its Influence on Reactivity

The reactivity of this compound is fundamentally governed by its electronic structure. The presence of three highly electronegative fluorine atoms creates a strong inductive (-I) effect that propagates along the propyl chain to the silicon center. researchgate.net

Electronic structure analysis, typically performed using DFT, provides quantitative insight into this effect:

Atomic Charge Distribution: Calculations such as Natural Bond Orbital (NBO) or Mulliken population analysis can determine the partial charge on each atom. These analyses consistently show that the electron-withdrawing trifluoropropyl group significantly increases the positive partial charge on the silicon atom compared to non-fluorinated alkylsilanes. This enhanced electrophilicity makes the silicon atom a prime target for nucleophilic attack, a key step in base-catalyzed hydrolysis. dokumen.pubchemrxiv.org

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps to understand chemical reactivity. The energy and location of the LUMO, which is often centered around the silicon atom, indicate the molecule's susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution on the molecule's surface. For this silane, the MEP would show a region of strong positive potential (electron deficiency) around the silicon atom and a region of negative potential around the fluorine and oxygen atoms.

This detailed electronic information is crucial for explaining the molecule's reactivity. For instance, its use as a surface modifying agent to impart an electron-withdrawing character to a substrate is a direct consequence of this underlying electronic structure. chemrxiv.org Theoretical analysis confirms that the trifluoropropyl group acts as a powerful electron sink, altering the reactivity of the silane in a predictable manner.

Electronic PropertyComputational MethodFinding / Implication for Reactivity
Partial Atomic Charge on SiNBO/Mulliken AnalysisIncreased positive charge; enhances susceptibility to nucleophilic attack.
Molecular Electrostatic PotentialDFT CalculationShows electron-deficient region at Si, guiding nucleophiles.
LUMO Energy and LocationDFT CalculationLow-lying LUMO centered at Si indicates high reactivity with nucleophiles.
Dipole MomentDFT CalculationLarge molecular dipole influences intermolecular interactions and solubility.

Comparative Studies and Structure Property Relationships

Comparison of Trimethoxy(3,3,3-trifluoropropyl)silane with Analogous Organosilanes

The performance and reactivity of this compound are best understood when compared to its non-fluorinated and tetra-functional counterparts.

The primary difference between this compound and n-propyltrimethoxysilane lies in their hydrolysis and condensation kinetics, driven by the strong electron-withdrawing nature of the 3,3,3-trifluoropropyl group.

Hydrolysis Rate: The silicon atom in this compound is more electron-deficient (electrophilic) due to the inductive effect of the terminal trifluoromethyl (CF₃) group. This increased electrophilicity makes the silicon center more susceptible to nucleophilic attack by water, leading to a faster rate of hydrolysis compared to n-propyltrimethoxysilane, which has an electron-donating propyl group. The hydrolysis of trifunctional silanes can exhibit a "slow-fast-slow" kinetic behavior as the methoxy (B1213986) groups are progressively replaced by hydroxyl groups. nih.gov

Condensation Rate: While hydrolysis is accelerated, the subsequent condensation of the resulting silanols can be influenced differently. The electron-withdrawing fluoroalkyl group increases the acidity of the silanol (B1196071) (Si-OH) groups, which can affect the condensation rate depending on the pH of the system. In acidic conditions, which slow self-condensation, stable silanol intermediates can be formed. researchgate.net The strong induction effect of the trifluoropropyl group has been noted to significantly increase the rate of anionic ring-opening polymerization of related cyclic siloxanes, highlighting the profound impact of fluorination on reactivity. nih.gov

Interactive Data Table: Kinetic Profile Comparison

FeatureThis compoundn-PropyltrimethoxysilaneRationale
Organic Group 3,3,3-trifluoropropyl (Electron-withdrawing)n-propyl (Electron-donating)The CF₃ group strongly pulls electron density away from the silicon atom.
Si Atom Electrophilicity HighLowGoverned by the inductive effect of the organic substituent.
Relative Hydrolysis Rate FasterSlowerIncreased susceptibility to nucleophilic attack by water.
Silanol Acidity HigherLowerThe electron-withdrawing group stabilizes the conjugate base.

As a trialkoxysilane, this compound forms fundamentally different structures compared to tetraalkoxysilanes like tetraethoxysilane (TEOS).

Functionality and Structure: this compound is a trifunctional precursor, meaning it has three reactive methoxy groups and one non-hydrolyzable trifluoropropyl group. Upon hydrolysis and condensation, it forms what is known as a "T" structure, where the silicon atom is bonded to three other oxygen atoms and one organic group. In contrast, tetraalkoxysilanes are tetrafunctional and form "Q" structures, with the silicon atom bonded to four oxygen atoms.

Network Formation: This difference in functionality dictates the resulting polymer network. The "T" units from this compound can form linear or branched polymers and less densely cross-linked networks. The "Q" units from tetraalkoxysilanes create a highly cross-linked, rigid, and often brittle three-dimensional network.

Material Properties: The incorporation of the non-hydrolyzable trifluoropropyl group imparts organic character to the resulting inorganic siloxane network. This leads to materials with greater flexibility, lower modulus, and inherent hydrophobicity compared to the hard, glassy materials derived purely from tetraalkoxysilanes.

Interactive Data Table: Structural Comparison

FeatureThis compoundTetraalkoxysilane (e.g., TEOS)
Functionality TrifunctionalTetrafunctional
Structural Unit T-Unit (R-SiO₃)Q-Unit (SiO₄)
Network Potential Forms linear polymers and networksForms 3D cross-linked networks
Resulting Material Flexibility Higher (more flexible)Lower (more rigid and brittle)
Organic Character Inherent due to the R groupNone (fully inorganic network)

Impact of Fluoroalkyl Chains on Material Characteristics

The presence of the 3,3,3-trifluoropropyl chain is the defining feature of this silane (B1218182), imparting unique properties to materials derived from it.

Hydrophobicity: The fluoroalkyl group has very low surface energy. This characteristic imparts significant hydrophobicity (water repellency) and oleophobicity (oil repellency) to surfaces and materials modified with this silane. Fluorosilicone rubber (FSIR), derived from such precursors, exhibits a lower surface free energy and stronger hydrophobicity than conventional silicone rubber. nih.gov

Refractive Index: Fluorinated materials typically have a lower refractive index than their non-fluorinated counterparts. This compound itself has a low refractive index of approximately 1.355. This property is transferred to the resulting polymers and coatings, making them useful for anti-reflective applications.

Interactive Data Table: Property Effects of Fluorination

PropertyEffect of Fluoroalkyl ChainTypical Value for this compound
Surface Energy Significantly LoweredN/A (manifests in hydrophobicity)
Hydrophobicity Significantly Increased nih.govHigh
Refractive Index Loweredn20/D ≈ 1.355

Correlation between Precursor Composition and Material Morphology/Properties

The final properties of a material are directly correlated to the composition of the silane precursors used in its synthesis. Using this compound allows for precise tuning of material characteristics.

Porous Materials: This silane is a key precursor in the synthesis of specialized porous materials. For instance, it is used to create macroporous gels designed for the separation of oil and water and to produce hydrophobic silica (B1680970) aerogels capable of removing uranium from aqueous solutions. In these applications, the trifluoropropyl group ensures that the internal pore surfaces of the material are highly hydrophobic, which is critical for their function.

Hybrid Materials: By co-condensing this compound with other alkoxysilanes (like tetraalkoxysilanes), hybrid materials can be created. The ratio of trifunctional to tetrafunctional silane allows for the control of properties such as cross-link density, pore size, mechanical strength, and surface hydrophobicity. A higher proportion of the fluorinated silane leads to a more flexible and hydrophobic material.

Stereoregularity and its Influence on Elastomer Performance

In the polymerization of fluorosilicone monomers derived from this compound, stereoregularity—the spatial arrangement of the pendant groups along the polymer chain—can play a critical role in the final performance of the elastomer.

Existence of Stereoisomers: Research has confirmed the existence of different stereoisomers in fluorosilicone systems. One study successfully isolated one of four possible stereoisomers of a cyclic tetramer formed during the polymerization of a related monomer, methyl(3,3,3-trifluoropropyl)cyclotrisiloxane (D3F). researchgate.net This demonstrates that the arrangement of the trifluoropropyl group relative to the polymer backbone can vary.

Impact on Performance: A polymer with high stereoregularity (e.g., isotactic or syndiotactic) has a more ordered structure than an atactic (random) polymer. This order allows the polymer chains to pack more efficiently, leading to a higher degree of crystallinity, especially under strain. For a fluorosilicone elastomer, enhanced stereoregularity could lead to:

Improved Mechanical Properties: Higher tensile strength and tear resistance due to more effective stress distribution among the ordered chains.

Enhanced Solvent Resistance: More regular chain packing can reduce the free volume within the polymer matrix, hindering the penetration of solvent molecules.

Predictable Thermal Properties: A more uniform structure results in sharper and more predictable melting points and glass transition temperatures.

Therefore, controlling the stereochemistry during polymerization is a key strategy for optimizing the performance of high-performance fluorosilicone elastomers. researchgate.net

Q & A

Q. How can XPS data be interpreted to assess electronic structure changes in functionalized materials?

  • Answer : XPS binding energy shifts in the Si 2p (102–104 eV) and F 1s (688–690 eV) regions confirm covalent bonding. For MXene modifications, the C 1s spectrum distinguishes C-Ti (282.5 eV) from C-Si (284.2 eV) bonds. Work function adjustments correlate with the electron-withdrawing strength of surface groups (CF₃ > NH₂ > native O-terminations) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.